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Compound of Interest

Compound Name: TAN-452

Cat. No.: B15617678

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-452 is a potent and selective peripherally acting d-opioid receptor antagonist. Its chemical
name is 17-cyclopropylmethyl-6,7-didehydro-4,5a-epoxy-6'-ethoxycarbonyl-3,14-
dihydroxyindolo[2',3'-6,7]morphinan. As a derivative of naltrindole, TAN-452 holds significant
promise for the investigation and potential treatment of conditions where peripheral d-opioid
receptor modulation is desirable, without the central nervous system side effects associated
with other opioid ligands. This document provides a detailed overview of the chemical structure
and a proposed synthetic pathway for TAN-452, based on established methodologies for
related compounds.

Chemical Structure

The chemical structure of TAN-452 is characterized by a morphinan core, which is a tetracyclic
ring system fundamental to many opioids. Fused to this core is an indole moiety, a key feature
contributing to its &-opioid receptor selectivity. The molecule is further functionalized with a
cyclopropylmethyl group on the nitrogen atom, a hydroxyl group at position 14, and an
ethoxycarbonyl group on the indole ring.

Chemical Formula: C29H30N205[1]

Molecular Weight: 486.57 g/mol [1]
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CAS Number: 892039-23-5[1]

IUPAC Name: Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-
1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate[1]

Physicochemical and Pharmacological Data

A summary of the known quantitative data for TAN-452 is presented in the table below. This
includes its binding affinity (Ki) and antagonist activity (Kb) at the human y (hMOR), & (hDOR),
and k (hKOR) opioid receptors, as well as its in vivo efficacy (EDso) in various animal models.
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Parameter Value Receptor/Assay Source
Binding Affinity (Ki)

36.56 + 1.48 nM hMOR [2]

0.47 +0.09 nM hDOR [2]

5.31 + 1.80 nM hKOR 2]

Antagonist Activity

(Kb)

9.43 + 0.58 nM hMOR [2]

0.21 + 0.06 nM hDOR 2]

7.18 +0.75 nM hKOR [2]

In Vivo Efficacy (EDso)

Anti-emetic activity

<1.0 mg/kg Ferrets [2]
(p.o.)
Anti-emetic activity
<0.3 mg/kg Ferrets [2]
(s.c)
Anti-constipation
o 9.45 mg/kg Rats [2]
activity (p.o.)
Anti-constipation
o 0.52 mg/kg Rats [2]
activity (s.c.)
Anti-analgesic activity
>300 mg/kg Rats [2]
(p-0.)
Anti-analgesic activity
>30 mg/kg Rats [2]

(s.c)

Synthesis of TAN-452

While a specific, detailed experimental protocol for the synthesis of TAN-452 is not publicly
available, a plausible synthetic route can be devised based on the well-established synthesis of
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naltrindole and its derivatives. The synthesis of TAN-452 likely commences from naltrexone, a
readily available opioid antagonist. The key transformation is the construction of the
ethoxycarbonyl-substituted indole ring onto the morphinan scaffold, which is typically achieved
through a Fischer indole synthesis.

Proposed Synthetic Pathway

The logical workflow for the synthesis of TAN-452 can be visualized as follows:

Naltrexone 4-Ethoxyphenylhydrazine | Hydrazone Formation Acid Catalyst (e.g., H2SO4) > Flsche(rclggz:)zlzﬁi)r/]r;thess ) l

Click to download full resolution via product page

Caption: Proposed synthetic workflow for TAN-452 from naltrexone.

Key Experimental Steps and Methodologies

The following sections outline the probable experimental protocols for the key steps in the
synthesis of TAN-452. These are based on general procedures for the synthesis of naltrindole
derivatives.

Step 1: Hydrazone Formation

o Objective: To form the key hydrazone intermediate from naltrexone and a substituted
hydrazine.

e Methodology:
o Naltrexone is dissolved in a suitable solvent, such as ethanol or acetic acid.
o An equimolar amount of 4-ethoxyphenylhydrazine hydrochloride is added to the solution.

o The reaction mixture is stirred at room temperature or heated gently to facilitate the
condensation reaction.

o The progress of the reaction is monitored by thin-layer chromatography (TLC).
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o Upon completion, the solvent is removed under reduced pressure, and the crude
hydrazone is carried forward to the next step without extensive purification, or it may be
purified by recrystallization or column chromatography if necessary.

Step 2: Fischer Indole Synthesis (Cyclization)

o Objective: To cyclize the hydrazone intermediate to form the indole ring fused to the
morphinan core.

o Methodology:

o The crude hydrazone from the previous step is dissolved in a strong acid, which acts as
the catalyst for the cyclization. Common catalysts include concentrated sulfuric acid,
polyphosphoric acid, or a mixture of acetic acid and sulfuric acid.

o The reaction mixture is heated, typically at temperatures ranging from 80°C to 120°C, for a
period of several hours.

o The reaction is monitored by TLC until the starting hydrazone is consumed.

o Upon completion, the reaction mixture is cooled and carefully neutralized with a base,
such as sodium bicarbonate or ammonium hydroxide.

o The crude product is extracted with an organic solvent (e.g., ethyl acetate,
dichloromethane).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

o The final product, TAN-452, is purified by column chromatography on silica gel using an
appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Logical Relationship of Synthetic Steps

The synthesis of TAN-452 follows a logical progression from a readily available starting
material to the final complex molecule. The key strategic element is the late-stage introduction
of the indole moiety, which allows for the synthesis of various derivatives by simply changing
the substituted hydrazine in the first step.
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Caption: Logical flow of the TAN-452 synthesis.

Conclusion

TAN-452 is a valuable pharmacological tool for studying the roles of peripheral &-opioid
receptors. Its synthesis, likely proceeding through a Fischer indole synthesis from naltrexone,
represents a feasible route for obtaining this and related compounds for further research. The
provided data and proposed synthetic methodologies offer a comprehensive technical overview
for scientists and professionals in the field of drug development. Further research to delineate
the precise synthetic conditions and optimize yields is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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